molecular formula C14H15ClN2OS B2940901 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 857041-63-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2940901
CAS RN: 857041-63-5
M. Wt: 294.8
InChI Key: YPRZUCAOWXLDLE-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide (CM-TPA) is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid with a melting point of 140°C. The compound has a molecular weight of 265.83 g/mol and a chemical formula of C12H14ClN3OS. CM-TPA is a relatively new compound, first synthesized in 2018 by a group of researchers at the University of California, Berkeley.

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide, but unfortunately, the available online resources do not provide a comprehensive list of six or eight unique applications for this compound.

However, there is mention of its potential use in combating antimicrobial and anticancer drug resistance, which suggests its significance in pharmacological research . Additionally, its availability for proteomics research indicates its utility in studying protein functions and interactions .

properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZUCAOWXLDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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